4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
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Description
The compound contains a cyclopentane ring, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups, including a cyano group, a sulfonamide group, and a hydroxyethoxy group. The cyclopentane ring is a key structural element .Scientific Research Applications
Carbonic Anhydrase Inhibition
- Synthesis and Inhibition Studies : A study by Gul et al. (2016) focused on synthesizing 4-(2-substituted hydrazinyl)benzenesulfonamides and examining their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds demonstrated potent inhibition, which is significant for exploring therapeutic applications (Gul et al., 2016).
Photodynamic Therapy Applications
- New Zinc Phthalocyanine Derivatives : A 2020 study by Pişkin et al. described the synthesis of new benzenesulfonamide derivative groups substituted with zinc phthalocyanine. These compounds showed potential for use in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Anti-Tumor Activity
- Synthesis and Bioactivity Studies : Gul et al. (2016) synthesized new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and tested them for cytotoxicity and tumor-specificity. The study highlighted their potential as carbonic anhydrase inhibitors with anti-tumor properties (Gul et al., 2016).
Cyclooxygenase-2 Inhibition
- Selective Inhibitors Development : Hashimoto et al. (2002) developed 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 inhibitors. This research is significant for developing treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Progesterone Receptor Antagonists
- Novel Nonsteroidal Antagonists : Yamada et al. (2016) reported the development of N-(4-Phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists. These compounds could be significant in treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).
Spectroscopic and Structural Studies
- Structural Analysis of Sulfonamide Compounds : Ceylan et al. (2015) conducted a detailed structural and spectroscopic analysis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide. Their work contributes to the understanding of the chemical properties of such compounds (Ceylan et al., 2015).
Antimicrobial Activity
- Synthesis and Biological Screening : El-Gaby et al. (2018) synthesized a series of benzenesulfonamide derivatives and assessed their antimicrobial activity. This research explores the potential use of these compounds in fighting microbial infections (El-Gaby et al., 2018).
Properties
IUPAC Name |
4-cyano-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c16-11-13-3-5-14(6-4-13)22(19,20)17-12-15(21-10-9-18)7-1-2-8-15/h3-6,17-18H,1-2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGSLVCRFGJTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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